7-Chloro-1,2,3,4-tetrahydroacridin-9-amine
Overview
Description
7-Chloro-1,2,3,4-tetrahydroacridin-9-amine is a chemical compound with the molecular formula C13H13ClN2. It is a derivative of acridine, a heterocyclic organic compound.
Mechanism of Action
Target of Action
The primary target of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, the compound increases the concentration of acetylcholine at cholinergic synapses, enhancing cholinergic function .
Mode of Action
This compound acts as an anticholinesterase agent . It reversibly binds with and inactivates cholinesterases, inhibiting the hydrolysis of acetylcholine released from functioning cholinergic neurons . This leads to an accumulation of acetylcholine at cholinergic synapses, prolonging the effect of acetylcholine .
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting the action of AChE . This results in an increased concentration of acetylcholine at cholinergic synapses, enhancing the transmission of nerve impulses. The compound may also interact with the N-methyl-D-aspartate (NMDA) receptor , acting as an antagonist .
Pharmacokinetics
Similar compounds like tacrine have been shown to have low bioavailability and therapeutic index, and greater liver toxicity, which greatly limits their application .
Result of Action
The inhibition of AChE by this compound leads to an increased concentration of acetylcholine at cholinergic synapses. This enhances the transmission of nerve impulses, which can improve symptoms of conditions like Alzheimer’s disease . Some tetrahydroacridine derivatives have also shown antitumor activity against the liver cancer (HEPG2) tumor cell line .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be kept in a dark place, sealed in dry, at room temperature for optimal stability . The compound’s efficacy can also be affected by factors such as the patient’s metabolic rate, the presence of other drugs, and individual genetic variations.
Biochemical Analysis
Biochemical Properties
It is known that acridine derivatives, to which this compound belongs, can intercalate into double-stranded DNA, which is fueled by charge transfer and π-stacking interactions . This intercalation can cause the helical structure of DNA to unwind, impacting biological processes involving DNA and related enzymes .
Cellular Effects
Acridine derivatives are known to have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Acridine derivatives are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that acridine derivatives can interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine typically involves the reaction of 5-chloro-2-aminobenzonitrile with cyclohexanone in the presence of zinc chloride as a catalyst. The reaction is carried out at 120°C for 16 hours, followed by cooling and filtration to obtain the desired product . Another method involves the use of hydrazine hydrate and n-butanol as solvents, with the reaction mixture being refluxed for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,2,3,4-tetrahydroacridin-9-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, where halogen atoms or alkyl groups are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted acridine derivatives, which can have enhanced biological activity or different physical properties .
Scientific Research Applications
7-Chloro-1,2,3,4-tetrahydroacridin-9-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential as a cholinesterase inhibitor in the treatment of Alzheimer’s disease.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-N-(4-iodobenzyl)-1,2,3,4-tetrahydroacridin-9-amine: A derivative with similar structural features but different substituents, leading to varied biological activities.
Uniqueness
7-Chloro-1,2,3,4-tetrahydroacridin-9-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro substituent enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier .
Properties
IUPAC Name |
7-chloro-1,2,3,4-tetrahydroacridin-9-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H2,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKKYURTEBJMKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)Cl)C(=C2C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210043 | |
Record name | Acridine, 1,2,3,4-tetrahydro-9-amino-7-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6115-67-9 | |
Record name | Acridine, 1,2,3,4-tetrahydro-9-amino-7-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006115679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acridine, 1,2,3,4-tetrahydro-9-amino-7-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Chloro-1,2,3,4-tetrahydro-9-acridinamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE32NYP4EA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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